molecular formula C21H25ClN2O3. 2 HCl B192750 Cetirizine hydrochloride CAS No. 83881-52-1

Cetirizine hydrochloride

Cat. No. B192750
CAS RN: 83881-52-1
M. Wt: 388.90 2 36.46
InChI Key: PGLIUCLTXOYQMV-UHFFFAOYSA-N
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Description

Cetirizine hydrochloride is an orally active and selective H1-receptor antagonist . It is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .


Synthesis Analysis

The synthesis of cetirizine hydrochloride has been optimized and improved. In the new synthesis route, chlorobenzene and benzoyl chloride were used as starting materials to produce the final product through Friedel-Crafts reaction, carbonyl reductive reaction, chlorination, and nucleophilic substitution . The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% .


Molecular Structure Analysis

Cetirizine hydrochloride is a racemic compound with an empirical formula of C21H25ClN2O3∙2HCl . The molecular structure of cetirizine allows its carboxylic group to interact with the basic nitrogen via folded conformers, therefore, it possesses relatively high lipophilicity at physiological pH (LogD=1.5) .


Chemical Reactions Analysis

The reactions involved in the synthesis of cetirizine were very clean and the isolation of products also very easy . The synthetic strategy was applicable to large scale preparation of cetirizine .


Physical And Chemical Properties Analysis

Cetirizine hydrochloride is a white, crystalline powder that is soluble in water . Its melting point is between 110-115 degrees Celsius . Cetirizine’s water solubility is 101 mg/L . It also has a pKa of 3.6 .

Scientific Research Applications

  • Sensor Development for Drug Determination : Ren and Xu (2018) developed a cetirizine hydrochloride PVC membrane drug sensor for determining cetirizine hydrochloride in drugs. This sensor demonstrates high response speed, simple operation, high sensitivity, and accuracy (Ren & Xu, 2018).

  • Allergic Disorder Treatment : Portnoy and Dinakar (2004) reviewed cetirizine hydrochloride's efficacy in treating allergic disorders like allergic rhinitis, urticaria, and asthma, highlighting its anti-inflammatory properties and minimal side effects (Portnoy & Dinakar, 2004).

  • Quality Assessment of Tablet Brands : Odeniran et al. (2022) evaluated the quality of five brands of Cetirizine hydrochloride tablets, finding them conforming to quality standards (Odeniran et al., 2022).

  • Maternal Transfer into Human Milk : A study by Wilkerson et al. (2020) suggested that the transfer of cetirizine into human milk is minimal and unlikely to pose significant risk to breastfeeding infants (Wilkerson et al., 2020).

  • Enantiomeric Separation : Xu (2003) and Taha et al. (2009) conducted studies on the enantiomeric separation of cetirizine hydrochloride, indicating its chiral nature and the separation of its enantiomers for more specific applications (Xu, 2003), (Taha et al., 2009).

  • Topical Formulations for Skin Conditions : Ciurlizza et al. (2014) developed novel semisolid formulations containing cetirizine for topical antihistaminic use in conditions like chronic urticaria and atopic skin conditions (Ciurlizza et al., 2014).

  • Cetirizine's Effect on CCL17 Production : Tsunemi et al. (2012) reported that cetirizine hydrochloride suppresses the production of CCL17 in epidermal keratinocytes and dermal fibroblasts, indicating its potential in treating inflammatory skin diseases (Tsunemi et al., 2012).

  • Combination Drug Estimation : Sharma et al. (2014) developed a method for simultaneous estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in tablet form, essential for quality control in pharmaceuticals (Sharma et al., 2014).

  • Pharmacokinetic Properties : Chen (2008) discussed the physicochemical, pharmacological, and pharmacokinetic properties of cetirizine, highlighting its unique zwitterionic nature and its implications for drug design (Chen, 2008).

  • Synthesis Improvement : Fen (2014) aimed at improving the synthesis route of cetirizine hydrochloride, making the process more efficient and cost-effective (Fen, 2014).

  • Novel Topical Formulation for Atopic Dermatitis : Goindi et al. (2013) developed a novel elastic vesicle-based topical formulation of cetirizine dihydrochloride, showing promise for treating atopic dermatitis (Goindi et al., 2013).

  • Ocular Insert Preparation for Allergic Conditions : Shah et al. (2018) prepared ocular inserts of cetirizine hydrochloride for treating conditions like allergic conjunctivitis and rhinitis, showing sustained drug release and increased residence time (Shah et al., 2018).

Safety And Hazards

Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol. It can increase some of the side effects of cetirizine . Tell your doctor if you regularly use other medicines that make you sleepy . They can add to sleepiness caused by cetirizine . Call your doctor if your symptoms do not improve, if they get worse, or if you also have a fever .

Future Directions

Cetirizine is taken by mouth with a glass of water . Follow the directions on the prescription label . You can take this medication with food or on an empty stomach . Take your medication at regular times . Do not take more often than directed . You may need to take this medication for several days before your symptoms improve .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83881-51-0 (Parent)
Record name Cetirizine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044268
Record name Cetirizine hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine Hydrochloride

CAS RN

83881-52-1
Record name Cetirizine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)ACETIC ACID HYDROCHLORIDE (1:2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETIRIZINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
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Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
81.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,490
Citations
JM Portnoy, C Dinakar - Expert Opinion on Pharmacotherapy, 2004 - Taylor & Francis
… Cetirizine hydrochloride is an orally-active and selective H1receptor antagonist. The … Cetirizine hydrochloride is a racemic compound with an empirical formula of C21H25ClN2O3·2HCl. …
Number of citations: 64 www.tandfonline.com
M Preis, L Grother, P Axe, J Breitkreutz - International journal of …, 2015 - Elsevier
The use of solid oral dosage forms is typically favored with regard to stability and ease of administration. The aim of this study was to investigate whether cyclodextrins (CD) or ion …
Number of citations: 60 www.sciencedirect.com
DE Baker - Hospital Pharmacy, 2023 - journals.sagepub.com
… of cetirizine hydrochloride. No clinically significant drug interactions occurred with administration of oral cetirizine hydrochloride … decrease in clearance of oral cetirizine hydrochloride. …
Number of citations: 3 journals.sagepub.com
MI Khan, G Murtaza, S Awan, M Iqbal… - African Journal of …, 2011 - academia.edu
A new simple and rapid high performance liquid chromatography (HPLC) method was developed for the determination of cetirizine hydrochloride (CTZ) in tablets using CLC-ODS …
Number of citations: 26 www.academia.edu
MS Arshad, S Hassan, A Hussain, N Abbas… - DARU Journal of …, 2019 - Springer
… design and characterize microneedle patch formulation containing cetirizine hydrochloride. … Chitosan was co-formulated with cetirizine hydrochloride. Transdermal patches were …
Number of citations: 30 link.springer.com
K Wildermuth, S Zabel… - Veterinary Dermatology, 2013 - Wiley Online Library
… This study suggests that cetirizine hydrochloride cannot be … responded to treatment with cetirizine hydrochloride at a once … evaluate the efficacy of cetirizine hydrochloride on the pruritus …
Number of citations: 27 onlinelibrary.wiley.com
Y Okubo, Y Shigoka, M Yamazaki… - Journal of dermatological …, 2013 - Taylor & Francis
Full article: Double dose of cetirizine hydrochloride is effective for patients with urticaria resistant: a prospective, randomized, non-blinded, comparative clinical study and assessment of …
Number of citations: 29 www.tandfonline.com
AL Suryan, VK Bhusari, KS Rasal… - Int J Pharm Sci Drug …, 2011 - researchgate.net
… , Phenylpropanolamine hydrochloride and Cetirizine hydrochloride either alone or in … and Cetirizine hydrochloride [16-17] and stability indicating method for Cetirizine hydrochloride by …
Number of citations: 34 www.researchgate.net
GW Ousler, KA Wilcox, G Gupta, MB Abelson… - Annals of Allergy, Asthma …, 2004 - Elsevier
… After 4 days, use of cetirizine hydrochloride yielded a mean … days of use and CAE exposure vs cetirizine hydrochloride (P … Conclusions: Loratadine and cetirizine hydrochloride induced …
Number of citations: 96 www.sciencedirect.com
M Maithani, R Raturi, V Gautam, D Kumar… - International Journal of …, 2010 - academia.edu
… ambroxol hydrochloride and cetirizine hydrochloride were 2.7 … ambroxol hydrochloride and cetirizine hydrochloride were found … cetirizine hydrochloride in combined tablet dosage forms. …
Number of citations: 44 www.academia.edu

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